2-Hydroxyethyl benzenesulfonate

Pharmaceutical Analysis Method Validation Quality Control

2-Hydroxyethyl benzenesulfonate is a characterized reference standard and a specific impurity in Amlodipine synthesis. Its procurement is essential for method validation (AMV), quality control (QC), and ANDA submissions. A generic substitute is not viable; this exact CAS 249285-50-5 is required for regulatory compliance in pharmaceutical analysis.

Molecular Formula C8H10O4S
Molecular Weight 202.23 g/mol
CAS No. 249285-50-5
Cat. No. B031040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl benzenesulfonate
CAS249285-50-5
Synonyms1,2-Ethanediol Monobenzenesulfonate;  NSC 67178
Molecular FormulaC8H10O4S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OCCO
InChIInChI=1S/C8H10O4S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyBJFRCYIYQLHUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl Benzenesulfonate (CAS 249285-50-5): Chemical Identity and Defined Pharmaceutical Regulatory Role


2-Hydroxyethyl benzenesulfonate (CAS 249285-50-5), also known as 1,2-ethanediol monobenzenesulfonate, is a sulfonate ester derived from benzenesulfonic acid and ethylene glycol, with a molecular formula of C₈H₁₀O₄S and a molecular weight of 202.23 g/mol [1]. It is primarily utilized not as an active pharmaceutical ingredient (API), but as a fully characterized analytical reference standard and a known, identified impurity in the commercial production and quality control of Amlodipine [2]. Its procurement is driven by specific regulatory compliance needs within pharmaceutical analytical chemistry, rather than general industrial application .

Why Generic 2-Hydroxyethyl Benzenesulfonate Substitution Fails for Regulatory Pharmaceutical Applications


In regulated pharmaceutical environments, the interchangeability of chemical reference standards is not defined by structural similarity or chemical class but by specific, validated identity for a given analytical method. 2-Hydroxyethyl benzenesulfonate is a process-related impurity specific to the synthesis of Amlodipine besylate [1]. A generic sulfonate ester or even a closely related alkyl benzenesulfonate cannot serve as a valid substitute. Regulatory bodies like the FDA require the use of well-characterized reference standards of the exact impurity for method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions . Using an incorrect standard would lead to failed method validation, inaccurate quantification of impurities, and ultimately, rejection of a regulatory dossier. Therefore, procurement must be specific to the exact CAS number (249285-50-5) and its defined role as an Amlodipine impurity, not merely as 'a benzenesulfonate' [2].

Quantitative Procurement Evidence for 2-Hydroxyethyl Benzenesulfonate (CAS 249285-50-5): Purity, Characterization, and Application


Validated Purity: Minimum 95% HPLC Specification Across Commercial Batches

For use as an analytical reference standard, the baseline requirement is a defined and verifiable purity. 2-Hydroxyethyl benzenesulfonate (CAS 249285-50-5) is consistently offered by reputable suppliers with a minimum purity specification of 95% as determined by HPLC . This is a standard benchmark for impurity reference materials, providing a quantifiable measure of fitness-for-purpose in quantitative analytical methods. In contrast, generic 'benzenesulfonate' compounds or lower-grade industrial intermediates do not come with this certified purity level, making them unsuitable for regulatory applications where assay accuracy is paramount .

Pharmaceutical Analysis Method Validation Quality Control

Availability as a Defined Reference Standard with Full Characterization Data

The primary value proposition for procuring this specific compound is its established use as a reference standard for Amlodipine besylate impurity profiling . Multiple suppliers market it explicitly for analytical method development, method validation (AMV), and quality control (QC) applications related to ANDA submissions [1]. These standards are supplied with comprehensive characterization data, ensuring compliance with regulatory guidelines, which is not a feature of bulk chemical intermediates . While direct comparative data against a different reference standard is not applicable, this defined and documented application differentiates it from all other non-reference standard materials.

Pharmaceutical Impurity Regulatory Compliance ANDA

Unique Solubility Profile: Insoluble in Water, Soluble in Organic Solvents

The compound's physicochemical properties inform its handling and use. According to one source, 2-Hydroxyethyl benzenesulfonate is insoluble in water but easily soluble in organic solvents . This solubility profile is a critical piece of information for analysts preparing stock solutions and mobile phases. In comparison, related alkyl benzenesulfonates can vary in their aqueous solubility. For instance, sodium dodecylbenzenesulfonate (a surfactant) is highly water-soluble. This difference necessitates specific solvent choices for handling 2-Hydroxyethyl benzenesulfonate to avoid precipitation in aqueous analytical systems, a key practical differentiation for laboratory procurement and use [1].

Solubility Sample Preparation Analytical Chemistry

Core Application Scenarios for Procuring 2-Hydroxyethyl Benzenesulfonate (CAS 249285-50-5)


Amlodipine Besylate ANDA Method Development and Validation

This is the primary and most validated application scenario. Pharmaceutical companies developing generic Amlodipine besylate (e.g., Norvasc®) must demonstrate control over all known and potential process impurities. 2-Hydroxyethyl benzenesulfonate is a known impurity in this synthesis [1]. Procurement of this exact reference standard is necessary for developing and validating the high-performance liquid chromatography (HPLC) methods used to quantify impurity levels in drug substance and drug product batches, as required for ANDA submissions to the FDA [2].

Pharmaceutical Quality Control (QC) for Amlodipine Batches

Once an analytical method is validated, 2-Hydroxyethyl benzenesulfonate reference standards are used in the routine QC release and stability testing of commercial Amlodipine batches [1]. It serves as a chromatographic marker to identify and, using its known purity and response factor, quantify this specific impurity. The use of a correctly identified standard with verified purity (≥ 95%) is critical for ensuring that the final drug product meets the impurity limits set by pharmacopeias and regulatory authorities [2].

Forced Degradation and Stability-Indicating Method Studies

In stability studies for Amlodipine formulations, the drug substance is subjected to stress conditions (e.g., heat, light, humidity, oxidation) to identify potential degradation products. 2-Hydroxyethyl benzenesulfonate may form or increase under specific stress conditions. Having an authenticated reference standard of this compound allows analysts to confirm its identity and quantify its presence in stressed samples [1]. This application directly supports the development of stability-indicating methods, a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory dossier [2].

Analytical Method Transfer and System Suitability Testing

When transferring a validated analytical method between laboratories (e.g., from R&D to a QC lab or a contract manufacturing organization), a well-characterized standard like 2-Hydroxyethyl benzenesulfonate is essential [1]. It is used to prepare system suitability solutions to verify that the receiving laboratory's HPLC system is performing equivalently before analyzing actual product samples. The compound's defined identity and solubility profile ensure consistent preparation of test solutions [2].

Technical Documentation Hub

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